Methyl 4-(5-bromo-3-nitro-2-oxopyridin-1(2H)-yl)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-(5-bromo-3-nitro-2-oxopyridin-1(2H)-yl)benzoate is a complex organic compound that belongs to the class of pyridine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(5-bromo-3-nitro-2-oxopyridin-1(2H)-yl)benzoate typically involves multi-step organic reactions. One common method includes the nitration of a pyridine derivative followed by bromination and esterification. The reaction conditions often require specific temperatures, solvents, and catalysts to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to ensure consistency and efficiency. The process might include continuous flow reactors and advanced purification techniques to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(5-bromo-3-nitro-2-oxopyridin-1(2H)-yl)benzoate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide or potassium permanganate.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Conditions may involve the use of strong bases or acids to facilitate the reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield an amine derivative, while hydrolysis of the ester group can produce a carboxylic acid.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which Methyl 4-(5-bromo-3-nitro-2-oxopyridin-1(2H)-yl)benzoate exerts its effects involves interactions with specific molecular targets. The nitro group and bromine atom may play crucial roles in binding to enzymes or receptors, leading to various biological responses. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-(5-chloro-3-nitro-2-oxopyridin-1(2H)-yl)benzoate: Similar structure with a chlorine atom instead of bromine.
Methyl 4-(5-bromo-3-amino-2-oxopyridin-1(2H)-yl)benzoate: Contains an amino group instead of a nitro group.
Methyl 4-(5-bromo-3-nitro-2-oxopyridin-1(2H)-yl)phenylacetate: Different ester group attached to the benzoate ring.
Uniqueness
Methyl 4-(5-bromo-3-nitro-2-oxopyridin-1(2H)-yl)benzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both a bromine atom and a nitro group can influence its reactivity and interactions with other molecules, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C13H9BrN2O5 |
---|---|
Molecular Weight |
353.12 g/mol |
IUPAC Name |
methyl 4-(5-bromo-3-nitro-2-oxopyridin-1-yl)benzoate |
InChI |
InChI=1S/C13H9BrN2O5/c1-21-13(18)8-2-4-10(5-3-8)15-7-9(14)6-11(12(15)17)16(19)20/h2-7H,1H3 |
InChI Key |
OXGNGRNPIYPJLQ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)N2C=C(C=C(C2=O)[N+](=O)[O-])Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.